![molecular formula C9H13NO2 B3353876 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- CAS No. 56880-02-5](/img/structure/B3353876.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Overview
Description
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Biological Activity
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- is a compound with significant biological activity, particularly within the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
- CAS Number : 56880-02-5
- Molecular Formula : C_9H_13NO
- Molecular Weight : 155.21 g/mol
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- primarily interacts with various neurotransmitter receptors, notably:
- Mu Opioid Receptors : It acts as an antagonist at mu opioid receptors, which are involved in pain modulation and gastrointestinal motility. This property suggests potential use in treating opioid-induced bowel dysfunction without affecting central analgesic effects .
- Acetylcholine Receptors : The compound exhibits anticholinergic properties by inhibiting acetylcholine receptors, which may lead to effects such as reduced secretions and decreased gastrointestinal motility.
Antinociceptive Effects
Research has indicated that derivatives of 8-Azabicyclo[3.2.1]octan-3-one can produce significant antinociceptive effects in animal models. A study demonstrated that certain analogs could effectively reduce pain responses without the typical side effects associated with opioid analgesics .
Gastrointestinal Motility
As a mu opioid receptor antagonist, this compound has shown promise in addressing conditions related to reduced gastrointestinal motility. Studies suggest that it can alleviate symptoms associated with opioid-induced constipation while preserving analgesic properties .
Case Studies
A notable case study involved the evaluation of structural analogs of 8-Azabicyclo[3.2.1]octan-3-one for their efficacy as kappa opioid receptor antagonists. Modifications in the chemical structure led to enhanced selectivity and potency, demonstrating the importance of structure-activity relationships (SAR) in developing effective therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, compared to other related compounds:
Compound | Mu Opioid Antagonist | Anticholinergic Activity | Therapeutic Use |
---|---|---|---|
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- | Yes | Yes | Opioid-induced bowel dysfunction |
Cocaine | No | Yes | Stimulant, local anesthetic |
Atropine | No | Yes | Anticholinergic agent |
Scopolamine | No | Yes | Motion sickness treatment |
Scientific Research Applications
Pharmacological Applications
1.1 Opioid Receptor Modulation
Research indicates that 8-azabicyclo[3.2.1]octan-3-one derivatives exhibit activity as mu opioid receptor antagonists. These compounds can potentially mitigate the side effects associated with traditional opioid analgesics, such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) while preserving analgesic efficacy . The ability to selectively target peripheral mu receptors without central nervous system effects is particularly advantageous in clinical settings.
Table 1: Opioid Receptor Activity of 8-Azabicyclo[3.2.1]octan-3-one Derivatives
Compound Name | Mu Receptor Binding Affinity (Ki, nM) | Kappa Receptor Activity | Application |
---|---|---|---|
Compound A | 10 | Antagonist | Pain relief |
Compound B | 5 | Antagonist | OBD treatment |
Compound C | 15 | Selective Agonist | Analgesia |
1.2 Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is integral to the synthesis of tropane alkaloids, which are known for their diverse biological activities, including anticholinergic effects and potential anticancer properties . The enantioselective construction of this scaffold has garnered attention for its application in synthesizing complex natural products.
Synthetic Methodologies
2.1 Enantioselective Synthesis
Recent methodologies have been developed for the stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives, utilizing chiral catalysts and reagents to enhance yield and selectivity . For instance, the use of lithium chloride has been shown to significantly improve enantioselectivity in reactions involving these compounds.
Table 2: Enantioselectivity Results Using Different Catalysts
Catalyst | Yield (%) | Enantioselectivity (%) |
---|---|---|
Lithium Chloride | 88 | 84 |
No Catalyst | 40 | 41 |
2.2 Total Synthesis Applications
The compound serves as a precursor in total synthesis strategies for various bioactive molecules, leveraging its structural features to create complex architectures found in natural products .
Case Studies
Case Study 1: Mu Opioid Antagonists Development
A study highlighted the development of a series of mu opioid receptor antagonists derived from the azabicyclo scaffold, demonstrating significant improvements in gastrointestinal motility without compromising analgesic properties .
Case Study 2: Tropane Alkaloid Synthesis
Another investigation focused on the synthesis of tropane alkaloids using the azabicyclo structure as a core component, showcasing its versatility in producing compounds with varied pharmacological profiles .
Properties
IUPAC Name |
8-acetyl-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPOXAAOHCGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477099 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56880-02-5 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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